![molecular formula C9H7FN2O2 B3339684 [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1153456-93-9](/img/structure/B3339684.png)
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Overview
Description
“[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 . The CAS number for this compound is 1153456-93-9 .
Molecular Structure Analysis
The molecular structure of “[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” consists of a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and a methanol group .Physical And Chemical Properties Analysis
“[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” has a predicted boiling point of 336.9±52.0 °C and a predicted density of 1.367±0.06 g/cm3 . The predicted pKa value is 11.93±0.10 .Scientific Research Applications
Crystal Packing and Non-Covalent Interactions
1,2,4-oxadiazole derivatives have been studied for their crystal packing characteristics, emphasizing the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These interactions are crucial in stabilizing the molecular conformations and supramolecular architectures of these compounds, with significant implications for their physical properties and potential applications in material science (Sharma et al., 2019).
Fluorescence Quenching and Sensing Applications
Thiophene-substituted 1,3,4-oxadiazole derivatives have demonstrated interesting fluorescence quenching properties, making them potential candidates for fluorescence-based sensors. These compounds can act as chemosensors for various metal ions, such as aniline, due to their sensitivity and selective fluorescence response, highlighting their potential in environmental monitoring and chemical sensing (Naik et al., 2018).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group have been synthesized and tested for their insecticidal activity against certain crop pests. These studies suggest the potential of these compounds as insecticides, contributing to agricultural chemistry (Mohan et al., 2004).
Anticancer and Antimicrobial Agents
The development of novel (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has shown promise in anticancer and antimicrobial applications. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, demonstrating significant biological activity and potential therapeutic applications (Naik et al., 2022).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been explored for its application as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibit excellent thermal and oxidative stability, lower methanol permeability, and high proton conductivity, indicating their potential in enhancing fuel cell performance (Xu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They have shown potential as antibacterial agents against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacteria that cause serious diseases in rice .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects, suggesting that they may interact with bacterial cells to inhibit their growth .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 19416 , which suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have shown antibacterial effects against certain strains of bacteria , suggesting that this compound may also have antibacterial properties.
Action Environment
It’s known that environmental conditions such as ph can influence the degradation pathways of similar compounds .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDLNBWFJBASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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